2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of thiazole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the construction of the chromeno and pyrrole rings. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound itself.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Chromeno Derivatives: Compounds with chromeno structures but different functional groups.
Pyrrole Derivatives: Compounds with pyrrole rings but varying side chains.
Uniqueness
The uniqueness of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure, which combines multiple functional groups and ring systems. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3,4-dimethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O6S/c1-12-6-8-17-16(10-12)22(30)20-21(15-7-9-18(32-4)19(11-15)33-5)28(25(31)23(20)34-17)26-27-13(2)24(35-26)14(3)29/h6-11,21H,1-5H3 |
InChI Key |
OHSPUUNJJOHBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)C)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.